molecular formula C10H13BrClNO2 B2420195 Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride CAS No. 952729-65-6

Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride

Cat. No.: B2420195
CAS No.: 952729-65-6
M. Wt: 294.57
InChI Key: KCAPQHNPIIVGSF-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C10H13BrClNO2. It is commonly used in various fields of scientific research due to its unique chemical properties. This compound is often utilized in organic synthesis and medicinal chemistry for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride typically involves the esterification of 3-amino-3-(4-bromophenyl)propanoic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular processes. Detailed studies on its binding affinity and selectivity towards these targets are essential to understand its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride
  • Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride
  • Ethyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride

Uniqueness

Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride is unique due to the presence of the bromine atom at the para position of the phenyl ring, which can significantly influence its reactivity and biological activity compared to its analogs with different substituents or positions .

Properties

IUPAC Name

methyl 3-amino-3-(4-bromophenyl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2.ClH/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCAPQHNPIIVGSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834928
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

952729-65-6
Record name methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride
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